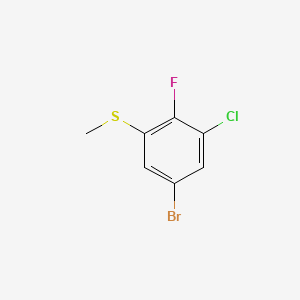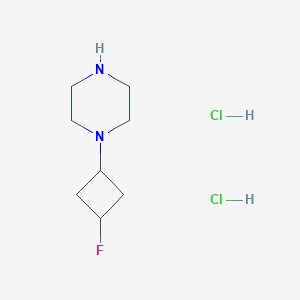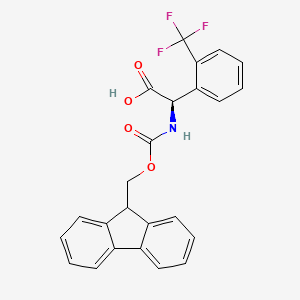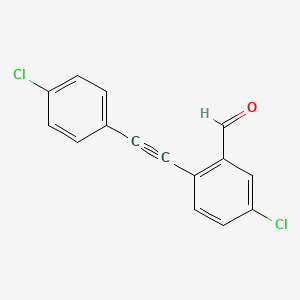![molecular formula C15H20ClNO2 B14025223 (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclohexane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can be achieved through several methods. One common approach involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form.
化学反应分析
Types of Reactions
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alkane structures.
科学研究应用
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industry: It finds applications in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating pain and itch responses . The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in stereochemistry.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have similar core structures but include CHF2 groups, which alter their chemical properties and biological activities.
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors.
Uniqueness
The uniqueness of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride lies in its specific stereochemistry and the presence of the benzyl group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC 名称 |
ethyl (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-,15-;/m1./s1 |
InChI 键 |
QWCUTNYAAKTLEG-SWYZXDRTSA-N |
手性 SMILES |
CCOC(=O)[C@@]12C[C@@H]1CN(C2)CC3=CC=CC=C3.Cl |
规范 SMILES |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


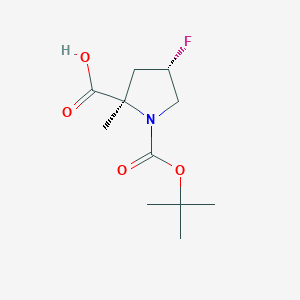
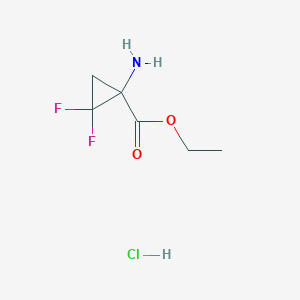
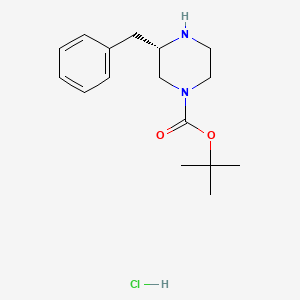
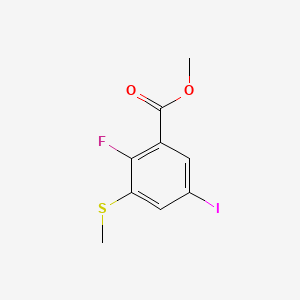
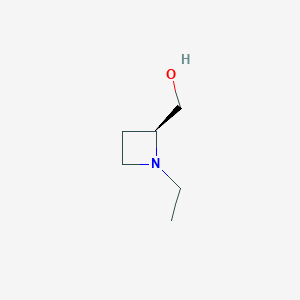
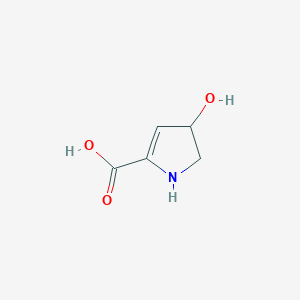
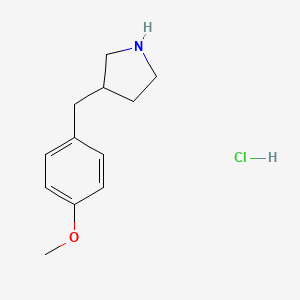
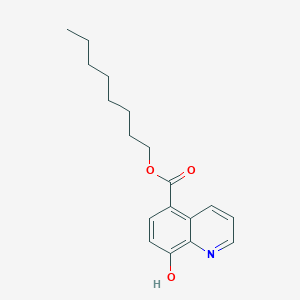
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
